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Welcome to the technical support center for microbial levan production. This guide is designed

for researchers, scientists, and drug development professionals to address common challenges

encountered during the scaling up of microbial levan production. Here you will find

troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols,

and quantitative data to support your research and development efforts.

Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your levan
production experiments.

Low Levan Yield
Q1: My fermentation is resulting in a low yield of levan. What are the potential causes and how

can I troubleshoot this?

A1: Low levan yield is a common issue that can stem from several factors throughout the

fermentation process. Here’s a step-by-step guide to diagnosing and addressing the problem:

Sub-optimal Fermentation Parameters: Levan production is highly sensitive to environmental

conditions. Ensure your parameters are optimized for the specific microbial strain you are

using. Key parameters to verify include:

Sucrose Concentration: While sucrose is the essential substrate, high concentrations can

lead to substrate inhibition, reducing yield.[1] For many Bacillus subtilis strains, a fed-
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batch strategy is recommended to maintain an optimal sucrose concentration without

causing inhibition.[1]

Temperature: The optimal temperature for levan production varies between

microorganisms. For instance, many Bacillus species have an optimal temperature

between 30°C and 40°C. Temperatures above 47°C have been shown to reduce levan
production.

pH: The pH of the fermentation medium is critical. For many bacteria, the optimal pH for

levan production is between 5.0 and 6.5. It's crucial to monitor and control the pH

throughout the fermentation process, as microbial metabolism can cause it to shift.

Agitation and Aeration: Adequate mixing is necessary to ensure uniform distribution of

nutrients and to facilitate mass transfer. However, excessive shear stress from high

agitation speeds can damage microbial cells. The optimal agitation and aeration rates will

depend on the bioreactor geometry and the specific requirements of your microbial strain.

Nutrient Limitation: Besides sucrose, other nutrients are vital for microbial growth and

enzyme production.

Nitrogen Source: The type and concentration of the nitrogen source can significantly

impact the production of levansucrase, the enzyme responsible for levan synthesis.

Phosphates and Trace Metals: Ensure that essential minerals and cofactors for

levansucrase activity are present in sufficient quantities.

Enzyme Inactivation or Inhibition: The activity of levansucrase can be compromised under

certain conditions.

Product Inhibition: An accumulation of glucose, a byproduct of levan synthesis from

sucrose, can inhibit levansucrase activity.[2] A fed-batch or continuous culture system can

help to mitigate this by maintaining a lower, steady concentration of glucose.

Enzyme Stability: Levansucrase can be unstable under non-optimal pH and temperature

conditions. Immobilization of the enzyme is a strategy that can enhance its stability.
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Contamination: The presence of unwanted microorganisms can severely impact your levan
yield by competing for nutrients or producing inhibitory substances.[3] Strict aseptic

techniques and regular monitoring for contamination are essential.

High Viscosity of Fermentation Broth
Q2: The viscosity of my fermentation broth is becoming too high, leading to poor mixing and

oxygen transfer. How can I manage this?

A2: High viscosity is an inherent challenge in polysaccharide fermentations. Here are some

strategies to manage it:

Optimize Agitation: Increasing the agitation speed can improve mixing. However, be mindful

of the increased shear stress on the microbial cells. Using impellers designed for high-

viscosity fluids, such as Rushton turbines, can be more effective.

Fed-Batch Strategy: A fed-batch approach can help control the rate of levan production,

preventing a rapid and unmanageable increase in viscosity.[1]

Enzymatic Treatment: In some applications, the use of enzymes that can partially hydrolyze

the levan (levanases) in a controlled manner after the fermentation can reduce viscosity.

However, this will also affect the molecular weight of the final product.

Dilution: While not ideal as it reduces the final product concentration, in-process dilution with

fresh sterile medium can be a temporary solution to reduce viscosity and improve mixing.

Contamination Issues
Q3: I suspect my fermentation is contaminated. What are the signs and what preventative

measures can I take?

A3: Contamination by unwanted microorganisms is a critical issue in industrial fermentation.[4]

Signs of Contamination:

A sudden drop in pH that is not characteristic of your production strain.

Unusual odors or colors in the fermentation broth.
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Microscopic examination revealing the presence of different cell morphologies.

A significant decrease in levan yield and an increase in byproducts not typically produced

by your strain.

Prevention Strategies:

Sterilization: Ensure all media, bioreactors, and associated equipment are properly

sterilized.[5] Autoclaving at 121°C for at least 15 minutes is a standard method. For larger

fermenters, steam-in-place (SIP) protocols are essential.

Aseptic Technique: All additions to the fermenter, including inoculum, nutrient feeds, and

pH adjusting agents, must be done under sterile conditions.

Positive Pressure: Maintain a positive pressure inside the bioreactor with sterile air or gas

to prevent the ingress of airborne contaminants.

Air Filtration: Use high-efficiency particulate air (HEPA) filters for the air supply to the

fermenter.[4]

Regular Monitoring: Routinely take samples for microscopic examination and plating on

selective media to detect any potential contaminants early.

Downstream Processing Challenges
Q4: I am having difficulty with the precipitation and purification of levan from the fermentation

broth. What are the best practices?

A4: The high viscosity of the broth and the presence of impurities can complicate downstream

processing.

Initial Separation: The first step is to separate the microbial cells from the levan-containing

supernatant, typically by centrifugation or microfiltration.

Precipitation: Levan is commonly precipitated from the cell-free supernatant using organic

solvents like ethanol, methanol, or acetone.[2] The volume of solvent required will depend on

the concentration of levan.
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Purification:

Dialysis: After precipitation, the levan can be redissolved in water and dialyzed against

deionized water to remove low molecular weight impurities such as salts, residual sugars,

and amino acids.

Chromatography: For higher purity, techniques like size-exclusion chromatography (SEC)

or ion-exchange chromatography can be employed.

Drying: The purified levan is typically dried by lyophilization (freeze-drying) to obtain a stable

powder.

Frequently Asked Questions (FAQs)
Q5: What is the typical molecular weight of microbial levan, and how can I control it?

A5: Microbial levans are known for their high molecular weight, often in the range of millions of

Daltons.[2] The molecular weight is influenced by several factors:

Microbial Strain: Different species and even different strains of the same species can

produce levans with varying molecular weights.

Sucrose Concentration: Higher initial sucrose concentrations in fed-batch fermentations have

been shown to result in the formation of lower molecular weight levan fractions.[1]

Fermentation Time: The molecular weight of levan can change over the course of the

fermentation due to the action of levan-degrading enzymes that may be produced by the

microorganism.

Q6: Can I use alternative, cheaper substrates instead of pure sucrose for levan production?

A6: Yes, several studies have explored the use of cheaper, sucrose-containing raw materials to

reduce production costs. These include:

Molasses[2]

Sugarcane juice
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Date syrup[6] When using these alternative substrates, it's important to consider that they

may contain impurities that could affect microbial growth or downstream processing. Pre-

treatment of these substrates may be necessary.

Q7: What are the key safety considerations when working with microbial levan production at a

larger scale?

A7: When scaling up, it is crucial to consider the following:

Aseptic Operations: Maintaining sterility becomes more challenging at larger scales. Robust

sterilization-in-place (SIP) and clean-in-place (CIP) procedures are essential.

Containment: Depending on the microorganism used (especially if genetically modified),

appropriate biological containment measures must be in place.

Solvent Handling: The use of large volumes of flammable organic solvents for precipitation

requires proper ventilation, explosion-proof equipment, and adherence to safety protocols for

handling and storage.

Pressure and Temperature: Large-scale bioreactors operate under pressure and at elevated

temperatures, requiring adherence to pressure vessel safety standards.

Quantitative Data
Table 1: Optimized Fermentation Parameters for Levan
Production by Bacillus subtilis

Parameter Optimized Value Reference

Sucrose Concentration 100 g/L (initial in fed-batch) [1]

Temperature 37°C [7]

pH 6.0

Agitation Speed 250 rpm (in 5L fermenter) [1]

Aeration Rate
1 vvm (volume of air per

volume of medium per minute)
[7]
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Table 2: Levan Yields from Different Microbial Strains
and Substrates

Microbial Strain Substrate Levan Yield (g/L) Reference

Bacillus subtilis M Sucrose 47 [8]

Bacillus licheniformis

NS032
Diluted Molasses 53.2 [2]

Brenneria goodwinii

(recombinant

levansucrase)

Sucrose (50% w/v) 185 [2]

Bacillus polymyxa Sucrose (8%) ~40 [9]

Experimental Protocols
Protocol 1: Shake Flask Production of Levan using
Bacillus subtilis
This protocol is adapted for a laboratory-scale production in shake flasks.

1. Media Preparation:

Prepare the production medium with the following composition (per liter):

Sucrose: 100 g

Yeast Extract: 2 g

K₂HPO₄: 3 g

MgSO₄·7H₂O: 0.2 g

Adjust the pH to 7.0 before autoclaving.

Sterilize the medium by autoclaving at 121°C for 20 minutes.

2. Inoculum Preparation:
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Inoculate a single colony of Bacillus subtilis into a sterile nutrient broth.

Incubate overnight at 37°C with shaking at 150 rpm.

3. Fermentation:

Inoculate the sterile production medium with the overnight culture to a final concentration of

5% (v/v).

Incubate the flasks at 37°C in a shaking incubator at 150 rpm for 24-48 hours.

4. Levan Isolation:

Harvest the culture and centrifuge at 10,000 x g for 15 minutes to pellet the cells.

Collect the supernatant and add 1.5 to 2 volumes of cold absolute ethanol to precipitate the

levan.

Allow the precipitation to occur overnight at 4°C.

Collect the precipitated levan by centrifugation at 10,000 x g for 20 minutes.

Wash the levan pellet with 70% ethanol and then with absolute ethanol.

Dry the purified levan in a vacuum oven or by lyophilization.

Protocol 2: Fed-Batch Fermentation of Levan in a 5L
Bioreactor
This protocol outlines a fed-batch strategy to enhance levan production and control viscosity.

1. Bioreactor Preparation and Sterilization:

Assemble and calibrate a 5L bioreactor according to the manufacturer's instructions.

Add 3L of the production medium (as described in Protocol 1).
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Sterilize the bioreactor with the medium in place using an autoclave or steam-in-place (SIP)

system.

2. Inoculation and Batch Phase:

Aseptically inoculate the bioreactor with a 5% (v/v) overnight culture of Bacillus subtilis.

Run the initial batch phase with the following parameters:

Temperature: 37°C

pH: 6.0 (controlled with sterile 2M NaOH and 2M HCl)

Agitation: 250 rpm

Aeration: 1 vvm

3. Fed-Batch Phase:

After the initial sucrose is nearly consumed (typically after 12-16 hours, monitor using offline

measurements), start the fed-batch phase.

Prepare a sterile, concentrated sucrose feed solution (e.g., 500 g/L).

Feed the sucrose solution at a controlled rate to maintain a desired low level of sucrose in

the bioreactor, thus avoiding substrate inhibition. The feed rate can be adjusted based on

real-time monitoring of sucrose levels or by using a pre-determined feeding profile.

4. Harvesting and Downstream Processing:

Once the desired levan concentration is reached, cool the bioreactor and harvest the broth.

Proceed with cell separation, precipitation, purification, and drying as described in Protocol

1.
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Caption: A generalized workflow for microbial levan production.
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Caption: A troubleshooting guide for low levan yield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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